molecular formula C13H27NO B13243007 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol

1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13243007
M. Wt: 213.36 g/mol
InChI Key: ZIVQVKFKSHMKPJ-UHFFFAOYSA-N
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Description

1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol is an organic compound with the molecular formula C13H27NO It is a cyclohexanol derivative with an amino group attached to a methylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpentylamine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to promote the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: Cyclohexanone and 2-methylpentylamine.

    Reaction Conditions: Optimized temperature and pressure settings.

    Purification: Techniques like distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents or strong bases.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary amines or alcohols.

    Substitution Products: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Pathways Involved: Various biochemical pathways depending on the specific application.

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features.

    Cyclohexanol Derivatives: Other derivatives with different substituents on the cyclohexane ring.

Uniqueness: 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol core with an amino-methylpentyl side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(2-methylpentylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H27NO/c1-3-7-12(2)10-14-11-13(15)8-5-4-6-9-13/h12,14-15H,3-11H2,1-2H3

InChI Key

ZIVQVKFKSHMKPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1(CCCCC1)O

Origin of Product

United States

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